4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene
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Overview
Description
4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene is a halogen-substituted aromatic compound It is characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a 1-chloro-1,2,2,2-tetrafluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene typically involves the reaction of 4-nitrophenol with 1-chloro-1,2,2,2-tetrafluoroethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-nitrophenol+1-chloro-1,2,2,2-tetrafluoroethane→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloro-1,2,2,2-tetrafluoroethoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-(1-substituted-1,2,2,2-tetrafluoroethoxy)-nitrobenzene.
Reduction: 4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-aniline.
Oxidation: Various oxidized derivatives of the aromatic ring.
Scientific Research Applications
4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The compound’s halogenated ethoxy group may also contribute to its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)chlorobenzene
- 4-(1-Chloro-1,2,2,2-tetrafluoroethyl)phenol
Uniqueness
4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene is unique due to the presence of both a nitro group and a halogenated ethoxy group, which impart distinct chemical and physical properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar halogen-substituted aromatic compounds.
Properties
IUPAC Name |
1-(1-chloro-1,2,2,2-tetrafluoroethoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO3/c9-7(10,8(11,12)13)17-6-3-1-5(2-4-6)14(15)16/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMPFGIRGFMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)(F)F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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